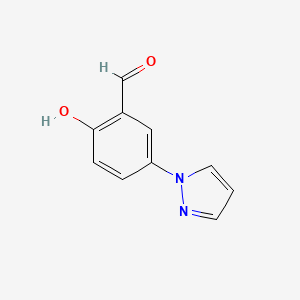![molecular formula C14H16N6O2 B2495279 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034615-87-5](/img/structure/B2495279.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves condensation reactions, heterocyclization, and specific modifications to introduce various functional groups. For instance, the synthesis of a novel pyrimidine derivative was achieved through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized using techniques such as X-ray single-crystal diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods allow for the determination of geometrical parameters, providing insights into the molecular conformation and electronic structure of the compounds. The Hirshfeld surface analysis and electronic properties have been explored through density functional theory (DFT) calculations, offering a detailed understanding of intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidine derivatives engage in various chemical reactions, including cyclization, esterification, and interaction with different reagents to yield a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical structure and introducing new pharmacophoric elements. The versatility in chemical reactivity underscores the synthetic utility of triazolopyrimidine scaffolds in constructing complex molecules (Kislyi et al., 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis and structural characterization of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl motif and its derivatives. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as intermediates for further reactions to afford substituted pyridine derivatives and [1,2,4]triazolo[4,3-a]pyrimidines. These synthetic pathways highlight the versatility of enaminones in the construction of complex heterocyclic systems with potential biological activities (Riyadh, 2011). Additionally, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative featuring the [1,2,4]triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, underscoring the interest in detailed structural elucidation of such compounds (Lahmidi et al., 2019).
Biological Activities
The triazolopyrimidine scaffold is a focal point in the development of compounds with promising biological activities. For example, some synthesized pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) studies of these compounds offer insights into their mechanism of action and lay the groundwork for further optimization as potential drugs (Rahmouni et al., 2016). Another study by Gilava et al. (2020) synthesized [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the broad spectrum of biological applications of these compounds (Gilava et al., 2020).
Supramolecular Chemistry
The [1,2,4]triazolopyrimidine core is also of interest in the field of supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in constructing complex molecular architectures with potential applications in material science and nanotechnology (Fonari et al., 2004).
Orientations Futures
The future directions for the research and development of this compound could involve further exploration of its potential applications, particularly in the field of anticancer drug development . The design and synthesis of novel derivatives of this compound could also be a promising area of future research .
Propriétés
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-12(10(2)22-19-9)13(21)15-5-3-4-11-6-16-14-17-8-18-20(14)7-11/h6-8H,3-5H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKMFYTBRLXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

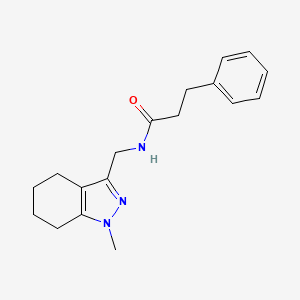

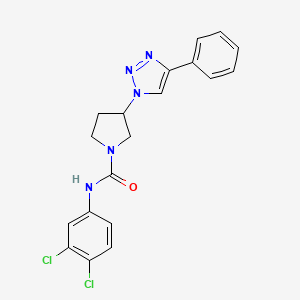
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
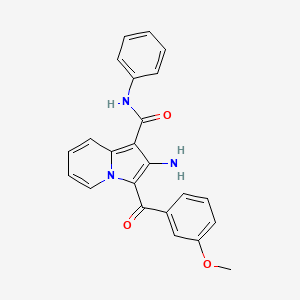
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

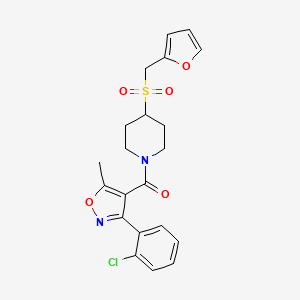
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
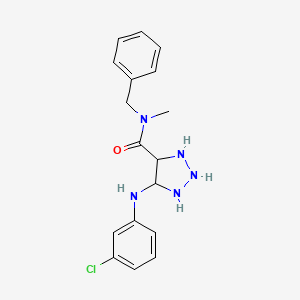
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
